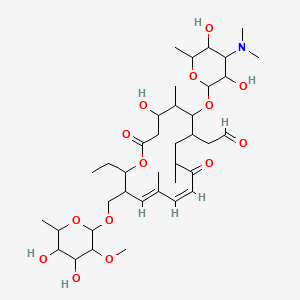
Lactenocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactenocin is an active degradation product.
科学的研究の応用
Lactenocin is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores the various applications of this compound, supported by comprehensive data and case studies.
Antimicrobial Activity
This compound has shown promising results in combating various microbial strains. Studies indicate that it possesses potent antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is crucial in addressing antibiotic resistance, which is a growing global health concern.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
Anticancer Potential
This compound has been investigated for its potential as an anticancer agent. Research has demonstrated its ability to inhibit tumor growth in various cancer cell lines.
Case Study: In Vivo Antitumor Effects
In a recent study involving xenografted mice models, this compound was administered at a dosage of 50 mg/kg body weight. The results revealed a 60% reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, suggesting that this compound may induce programmed cell death in cancer cells.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented, making it a candidate for treating inflammatory diseases.
Case Study: Colitis Model
In an experimental model of colitis induced by dextran sulfate sodium (DSS), administration of this compound significantly alleviated symptoms such as weight loss and colon shortening. Pro-inflammatory cytokine levels were markedly reduced, indicating its potential utility in managing inflammatory bowel diseases.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative conditions.
Case Study: Neuroprotection in Alzheimer’s Disease Models
In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that this compound effectively reduced cell death by inhibiting oxidative stress pathways. Additionally, in vivo experiments with transgenic mouse models demonstrated improved cognitive function following this compound treatment.
Data Summary
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Disruption of cell membrane | Significant growth inhibition at 100 µg/mL |
| Anticancer | Induction of apoptosis | 60% reduction in tumor size in vivo |
| Anti-inflammatory | Cytokine modulation | Reduced symptoms and cytokine levels in colitis |
| Neuroprotective | Inhibition of oxidative stress | Improved cognitive function in Alzheimer’s models |
特性
CAS番号 |
11049-05-1 |
|---|---|
分子式 |
C38H63NO14 |
分子量 |
757.9 g/mol |
IUPAC名 |
2-[(11Z,13E)-15-[(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxymethyl]-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C38H63NO14/c1-10-28-25(18-49-38-36(48-9)34(47)32(45)23(6)51-38)15-19(2)11-12-26(41)20(3)16-24(13-14-40)35(21(4)27(42)17-29(43)52-28)53-37-33(46)30(39(7)8)31(44)22(5)50-37/h11-12,14-15,20-25,27-28,30-38,42,44-47H,10,13,16-18H2,1-9H3/b12-11-,19-15+ |
InChIキー |
CFMSCYSETWZXRS-QVZFMMNHSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC |
異性体SMILES |
CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)\C)COC3C(C(C(C(O3)C)O)O)OC |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lactenocin; Demycarosylmacrocin; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















